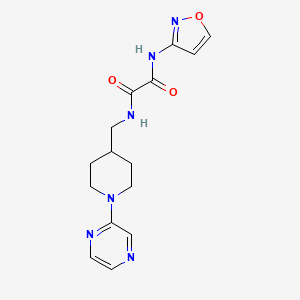

N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c22-14(15(23)19-12-3-8-24-20-12)18-9-11-1-6-21(7-2-11)13-10-16-4-5-17-13/h3-5,8,10-11H,1-2,6-7,9H2,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHALZXNOTMZSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an isoxazole ring have been found to exhibit affinity for serotonergic and dopaminergic receptors.

Mode of Action

It’s worth noting that isoxazole derivatives have been found to exhibit various biological activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by isoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, with the CAS number 1396808-18-6, is a compound of interest due to its potential biological activities, particularly as an orexin receptor modulator. This article explores its chemical properties, biological activities, and relevant case studies.

Molecular Formula: C15H18N6O3

Molecular Weight: 330.34 g/mol

Structure: The compound features an isoxazole ring and a piperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1396808-18-6 |

| Molecular Weight | 330.34 g/mol |

| Molecular Formula | C15H18N6O3 |

The biological activity of this compound primarily involves modulation of orexin receptors. Orexin receptors (OX1R and OX2R) play critical roles in regulating sleep-wake cycles, appetite, and energy homeostasis. Compounds that act on these receptors have therapeutic potential in treating sleep disorders, obesity, and other metabolic conditions.

Biological Activity

Research indicates that this compound exhibits significant binding affinity for orexin receptors, leading to alterations in signaling pathways associated with these receptors. The modulation of orexin receptor activity has been linked to various physiological effects:

- Sleep Regulation: By influencing orexin signaling, the compound may promote sleep or modulate wakefulness.

- Appetite Control: Potential effects on appetite regulation could be beneficial in obesity management.

- Neuroprotective Effects: Some studies suggest that orexin receptor modulation may confer neuroprotective benefits.

Study 1: Orexin Receptor Modulation

A study published in a peer-reviewed journal explored the effects of various compounds on orexin receptor activity. This compound was identified as a potent modulator with favorable pharmacokinetic properties. The study demonstrated that this compound effectively increased sleep duration in animal models without significant side effects .

Study 2: Appetite Suppression

In another study focusing on appetite regulation, the compound was administered to rodent models. Results indicated a marked decrease in food intake and body weight over a four-week period, suggesting its potential as an anti-obesity agent .

Study 3: Neuroprotective Properties

A recent investigation into the neuroprotective effects of orexin receptor modulators highlighted the ability of this compound to mitigate neuronal damage in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.